molecular formula C26H28N2O2 B3838817 1-(4-methoxybenzoyl)-2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine

1-(4-methoxybenzoyl)-2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine

Cat. No. B3838817
M. Wt: 400.5 g/mol
InChI Key: ZGVYBIDDKCVOJF-UHFFFAOYSA-N
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Description

The compound “1-(4-methoxybenzoyl)-2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine” is a complex organic molecule. It contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also has methoxybenzoyl and methylphenyl functional groups attached to it. These functional groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the methoxybenzoyl group could potentially undergo reactions typical of esters, while the methylphenyl group could participate in reactions typical of aromatic compounds .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated. Without specific studies or data, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide an accurate assessment of these risks .

Future Directions

The study of this compound could potentially yield interesting insights, particularly if it exhibits unique reactivity or biological activity. Future research could involve detailed characterization of its properties, investigation of its reactivity, and exploration of its potential uses in areas such as medicinal chemistry .

properties

IUPAC Name

[2,8-dimethyl-4-(2-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c1-17-8-5-6-11-23(17)27-24-16-19(3)28(25-18(2)9-7-10-22(24)25)26(29)20-12-14-21(30-4)15-13-20/h5-15,19,24,27H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVYBIDDKCVOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC(=C2N1C(=O)C3=CC=C(C=C3)OC)C)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-methoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-methoxybenzoyl)-2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine
Reactant of Route 2
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1-(4-methoxybenzoyl)-2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine
Reactant of Route 3
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1-(4-methoxybenzoyl)-2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine
Reactant of Route 4
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1-(4-methoxybenzoyl)-2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine
Reactant of Route 5
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1-(4-methoxybenzoyl)-2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine
Reactant of Route 6
Reactant of Route 6
1-(4-methoxybenzoyl)-2,8-dimethyl-N-(2-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine

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